![molecular formula C22H28N4O2 B5085124 [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-[2-(methylamino)pyridin-3-yl]methanone](/img/structure/B5085124.png)
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-[2-(methylamino)pyridin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone is a complex organic compound that features a spirocyclic structure. Compounds with such structures are often of interest in medicinal chemistry due to their unique three-dimensional shapes, which can interact with biological targets in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone likely involves multiple steps, including the formation of the spirocyclic core and the attachment of the various functional groups. Typical synthetic routes might include:
Formation of the spirocyclic core: This could involve cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of the dimethylamino and hydroxy groups might be achieved through nucleophilic substitution or addition reactions.
Final assembly: Coupling of the spirocyclic core with the pyridinyl methanone moiety could be done using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ketone or aldehyde groups can be reduced to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a ketone would yield an alcohol.
Scientific Research Applications
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone could have various applications in scientific research, including:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biological Studies: To study its interactions with biological targets.
Chemical Biology: As a probe to investigate biological pathways.
Industrial Applications: As a precursor or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: The compound might bind to specific receptors, modulating their activity.
Enzyme inhibition: It could inhibit enzymes by binding to their active sites.
Pathway modulation: The compound might affect signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other compounds with spirocyclic structures.
Dimethylamino derivatives: Compounds with dimethylamino groups.
Pyridinyl methanones: Compounds with pyridinyl methanone moieties.
Uniqueness
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-[2-(methylamino)pyridin-3-yl]methanone is unique due to its specific combination of functional groups and spirocyclic structure, which might confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-[2-(methylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-23-20-16(8-6-12-24-20)21(28)26-13-10-22(11-14-26)17-9-5-4-7-15(17)18(19(22)27)25(2)3/h4-9,12,18-19,27H,10-11,13-14H2,1-3H3,(H,23,24)/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZZEYGDCRREK-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)N2CCC3(CC2)C(C(C4=CC=CC=C34)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C=CC=N1)C(=O)N2CCC3(CC2)[C@H]([C@@H](C4=CC=CC=C34)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)
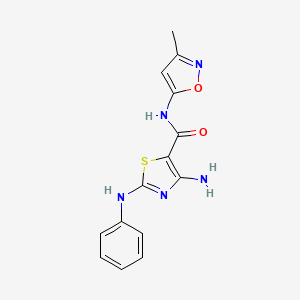

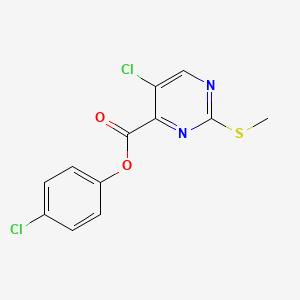

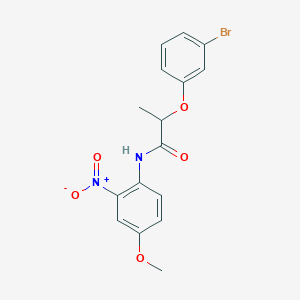
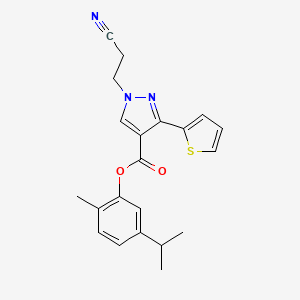
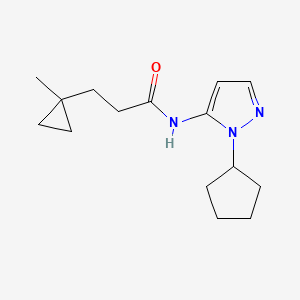
![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-(4-Chlorophenyl)-2-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)ethanone;bromide](/img/structure/B5085111.png)

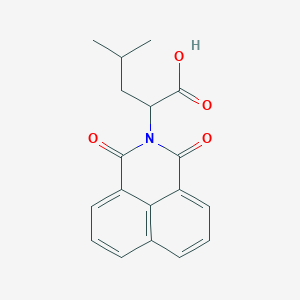
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![2-bromo-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5085146.png)
